Cholesteryl chloride

Description

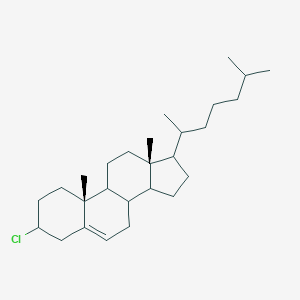

Cholesteryl chloride (3β-chloro-5-cholestene, CAS 910-31-6) is a cholesterol derivative where the hydroxyl group at the C3 position is replaced by a chlorine atom. It is synthesized via the reaction of cholesterol with thionyl chloride (SOCl₂) or other chlorinating agents, forming a key intermediate for further functionalization . This compound is notable for its role in liquid crystal (LC) formulations, biomaterial engineering, and as a precursor for bioactive molecules. Its amphiphilic nature enables integration into lipid bilayers and LC phases, making it valuable in drug delivery systems and optical materials .

This compound exhibits a mesogenic phase, contributing to the helical structure of cholesteric LCs, which are sensitive to temperature and solute-induced pitch changes .

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVRYZXVVMZHHW-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883602 | |

| Record name | Cholest-5-ene, 3-chloro-, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Cholesterol chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

910-31-6 | |

| Record name | Cholesteryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocholest-5-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000910316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesteryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-ene, 3-chloro-, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-ene, 3-chloro-, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β-chlorocholest-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39EHZ05V39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl chloride can be synthesized through the chlorination of cholesterol. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the cholesterol molecule .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: this compound can be oxidized to form cholesteryl esters and other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of cholesterol or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Various cholesteryl derivatives depending on the nucleophile used.

Oxidation Reactions: Cholesteryl esters and other oxidized products.

Reduction Reactions: Cholesterol and other reduced derivatives.

Scientific Research Applications

Cholesteryl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various cholesteryl derivatives and liquid crystals.

Biology: Employed in the study of cell membrane structures and functions due to its similarity to cholesterol.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of liquid crystal displays (LCDs) and other optical devices due to its liquid crystalline properties

Mechanism of Action

Cholesteryl chloride exerts its effects primarily through its interaction with cell membranes. As a derivative of cholesterol, it integrates into the lipid bilayer of cell membranes, affecting their fluidity and stability. The presence of the chlorine atom at the 3-position alters the compound’s interaction with other membrane components, leading to changes in membrane properties. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Compounds

Key Observations :

- Reactivity: Cholesteryl chloride’s synthesis is straightforward due to the high reactivity of thionyl chloride, whereas bulkier esters (e.g., cholesteryl nonanoate) require longer-chain acyl chlorides .

- Thermal Stability : this compound-based LC mixtures (e.g., with cholesteryl pelargonate) exhibit lower transition temperatures (~115–120°C) compared to cholesteryl palmitate (CPA)-rich systems .

Functional and Application Differences

- Liquid Crystal Behavior: this compound (CC) forms short-pitch cholesteric phases, enabling blue-phase LC stabilization when mixed with achiral dopants like 4-n-octylbenzoic acid. In contrast, cholesteryl nonanoate (CN) mixtures show temperature-dependent pitch reversals, making CN less predictable in optical devices . CC’s twist sense differs from other esters (e.g., cholesteryl oleyl carbonate), allowing tunable selective light reflection in polymer-dispersed LC composites .

- Cholesteryl bromide and chloride both inhibit DNA polymerase, but bromide derivatives exhibit higher steric hindrance, reducing interaction efficiency .

- Drug Delivery: this compound-grafted poly(allylamine) (Ch5) enhances hydrophobic drug encapsulation, outperforming unmodified polymers in nanogel formulations . In contrast, cholesteryl gamma-aminobutyrate relies on esterase-mediated GABA release, limiting its stability .

Physicochemical Properties

- Solubility : this compound is sparingly soluble in water but miscible with organic solvents (e.g., dichloromethane). Its halogenated structure confers higher polarity than cholesteryl esters like cholesteryl formate .

- Melting Points : CC melts at ~95–100°C, lower than cholesteryl palmitate (CPA, ~80–85°C) due to reduced van der Waals interactions .

Research Findings and Challenges

- Liquid Crystals : CC/CN mixtures enable precise control of chiral pitch (150–400 nm) for optical filters, but temperature sensitivity remains a limitation .

- Therapeutic Limitations : Despite enzyme inhibition in vitro, CC’s poor aqueous solubility and metabolic stability hinder in vivo applications .

- Synthetic Innovations: One-pot esterification routes using CC improve yields (e.g., cholesteryl protocatechuate synthesis at 65–70% efficiency) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing cholesteryl chloride from cholesterol and thionyl chloride?

- Methodological Answer : The synthesis typically involves reacting cholesterol with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

- Molar ratio : A 1:1.2 molar ratio of cholesterol to SOCl₂ ensures complete conversion of hydroxyl groups to chloride .

- Temperature : Reaction at 60–70°C for 4–6 hours under reflux minimizes side reactions (e.g., oxidation).

- Workup : Neutralize excess SOCl₂ with ice-cold water, followed by extraction using dichloromethane and purification via recrystallization from ethanol .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system.

Q. How can high-performance liquid chromatography (HPLC) be optimized to characterize this compound purity?

- Methodological Answer :

- Column : Use a reverse-phase C18 column (250 mm × 4.6 mm, 5 μm).

- Mobile phase : Isocratic elution with acetonitrile:water (95:5 v/v) at 1.0 mL/min.

- Detection : UV absorbance at 210 nm for this compound (retention time ~8–10 minutes) .

- Calibration : Prepare standard curves using commercial this compound (≥98% purity) for quantitation.

Q. What is the historical significance of this compound in liquid crystal research?

- Methodological Answer : this compound was pivotal in early liquid crystal studies. For example:

- Phase Behavior : Reinitzer’s 1888 work noted its thermotropic liquid crystalline properties, including selective light scattering due to helical molecular arrangements .

- Color Phenomena : Early researchers observed temperature-dependent pitch changes in mixtures with cholesteryl esters, leading to applications in optical sensors .

Advanced Research Questions

Q. How can experimental designs elucidate this compound’s role in liquid crystal phase behavior?

- Methodological Answer :

- Mixture Preparation : Combine this compound with esters (e.g., cholesteryl nonanoate) in varying ratios (e.g., 20–50% w/w) to study pitch modulation .

- Temperature Gradients : Use polarized optical microscopy (POM) to observe phase transitions (e.g., cholesteric-to-isotropic) at 0.5°C/min increments .

- Solute Effects : Introduce azobenzene derivatives (0.1–1.0 mol%) to investigate photo-responsive pitch shifts via UV-Vis spectroscopy .

- Data Analysis : Plot helical pitch (P) against composition and temperature to identify critical parameter thresholds for color response .

Q. What methodological challenges arise when incorporating this compound into mechanosensitive polymer composites?

- Methodological Answer :

- Composite Fabrication : Mix this compound (26.4%) with cholesteryl pelargonate (46.9%) and pentanoate (24.4%) in chloroform, followed by solvent evaporation and vacuum drying .

- Matrix Compatibility : Optimize polymer-to-liquid crystal ratios (e.g., 1:3 w/w) in polyvinyl alcohol (PVA) to balance mechanical stability and optical responsiveness .

- Characterization : Use differential scanning calorimetry (DSC) to assess phase stability and dynamic mechanical analysis (DMA) for stress-strain behavior .

Q. How can researchers assess this compound’s inhibitory effects on enzymes and cancer cell growth?

- Methodological Answer :

- Enzyme Assays :

- DNA Polymerase Inhibition : Incubate this compound (0.1–10 μM) with purified enzyme and measure activity via fluorescence-based dNTP incorporation assays .

- Topoisomerase Inhibition : Use gel electrophoresis to analyze DNA relaxation in the presence of this compound .

- Cytotoxicity Testing :

- Cell Lines : Treat human cancer cells (e.g., HeLa) with this compound (IC₅₀ determination via MTT assay).

- Controls : Compare with cholesterol derivatives (e.g., cholesteryl bromide) to evaluate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.